molecular formula C16H20BNO2 B13523018 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile

Cat. No.: B13523018
M. Wt: 269.1 g/mol
InChI Key: RMPZNJCMFGYSJW-UHFFFAOYSA-N
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Description

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile is an organic compound that features a cyclopropyl group attached to a benzonitrile moiety, with a boron-containing dioxaborolane ring. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the dioxaborolane ring: This step involves the reaction of a suitable boronic acid or ester with the cyclopropyl group. Common reagents include pinacolborane and other boron-containing compounds.

    Introduction of the benzonitrile moiety: This can be done through nucleophilic substitution reactions, where a nitrile group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.

Scientific Research Applications

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile exerts its effects depends on its specific application. In organic synthesis, the boron-containing dioxaborolane ring can participate in various reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. The cyclopropyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: This compound has a similar boron-containing dioxaborolane ring but lacks the cyclopropyl and benzonitrile groups.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of a benzonitrile moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound has a phenol group instead of a benzonitrile moiety.

Uniqueness

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile is unique due to the combination of its cyclopropyl, benzonitrile, and boron-containing dioxaborolane groups. This unique structure imparts specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile

InChI

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-13(14)12-7-5-6-11(8-12)10-18/h5-8,13-14H,9H2,1-4H3

InChI Key

RMPZNJCMFGYSJW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC(=C3)C#N

Origin of Product

United States

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